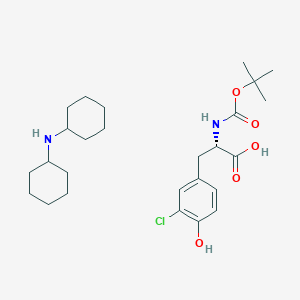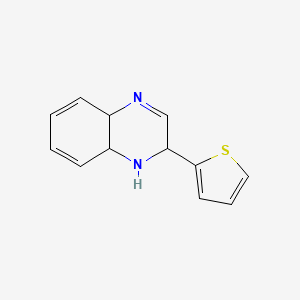
2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline (2TQX) is an organic molecule that has become increasingly popular in scientific research due to its unique properties. 2TQX is a heterocyclic compound that can be synthesized in a variety of ways and has a wide range of applications in fields such as biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline is not fully understood. However, it is believed that 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline binds to and inhibits the activity of enzymes involved in various biochemical processes. In addition, 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline may also act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects
2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline has anti-inflammatory, anti-oxidant, and anti-tumor properties. In addition, 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline has been found to inhibit the growth of several types of cancer cells, as well as to reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. In addition, 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline can be used as a fluorescent probe for biochemical and physiological studies. However, 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline also has some limitations. For example, it is not very soluble in organic solvents, making it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline. These include further studies on its mechanism of action and biochemical and physiological effects, as well as its use in drug design and development. In addition, further research could be conducted on the synthesis of 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline, as well as its use as a fluorescent probe and inhibitor of enzymes. Finally, studies could be conducted on the use of 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline as an antioxidant and anti-tumor agent.
Méthodes De Synthèse
2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline can be synthesized using various methods. The most common methods are the condensation reaction of 2-thienyl-1,2,4a,8a-tetrahydroquinoline (2THQ) and ethyl chloroformate, and the reaction of 2-thienyl-1,2,4a,8a-tetrahydroquinoline (2THQ) and ethyl chloroformate in the presence of a base. In the condensation reaction, 2THQ is treated with ethyl chloroformate in the presence of an acid catalyst, resulting in the formation of 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline. In the reaction with a base, 2THQ is treated with ethyl chloroformate and a base, such as sodium hydroxide, to produce 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline.
Applications De Recherche Scientifique
2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe in biochemical and physiological studies. In addition, 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline has been used as a ligand in medicinal chemistry, as an antioxidant, and as a drug candidate.
Propriétés
IUPAC Name |
2-thiophen-2-yl-1,2,4a,8a-tetrahydroquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h1-11,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSSORVMZDFTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C=C1)N=CC(N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)
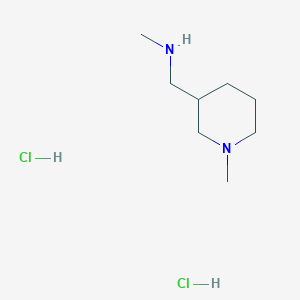




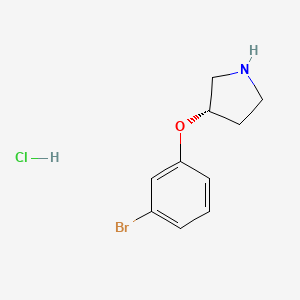
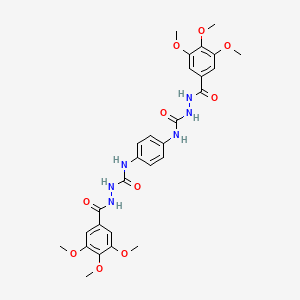

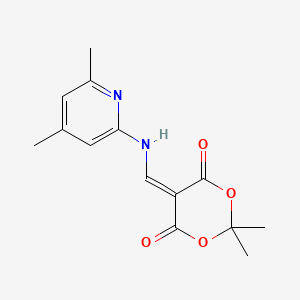

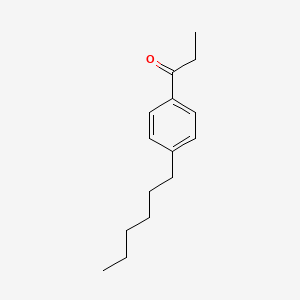
![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
